SPDP-PEG5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-PEG5-acid is a polyethylene glycol-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
SPDP-PEG5-acid is synthesized by attaching SPDP to a polyethylene glycol chain. The synthesis involves the reaction of SPDP with a polyethylene glycol derivative that has a terminal carboxylic acid group. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG5-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable amide and disulfide bonds, respectively.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for the release of the attached molecules.
Common Reagents and Conditions
Amine and Thiol Reactions: These reactions typically occur in phosphate-buffered saline (PBS) at a pH of 7-8.
Cleavage Reactions: Reducing agents like DTT are used to cleave the disulfide bond, usually at a pH of 7-9.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
SPDP-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the functional analysis of proteins by enabling their targeted degradation.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
Mechanism of Action
SPDP-PEG5-acid exerts its effects through the formation of PROTACs, which consist of two ligands connected by the this compound linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The SPDP moiety allows for the formation of stable amide and disulfide bonds, while the polyethylene glycol chain provides flexibility and solubility .
Comparison with Similar Compounds
SPDP-PEG5-acid is unique due to its combination of SPDP and polyethylene glycol, which provides both reactivity and solubility. Similar compounds include:
SPDP-PEG3-acid: A shorter polyethylene glycol chain, providing less flexibility but similar reactivity.
SPDP-PEG4-acid: Slightly longer than SPDP-PEG3-acid, offering a balance between flexibility and reactivity.
SPDP-PEG6-acid: Longer polyethylene glycol chain, providing greater flexibility and solubility.
These compounds differ mainly in the length of the polyethylene glycol chain, which affects their solubility and flexibility in different applications .
Properties
Molecular Formula |
C21H34N2O8S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H34N2O8S2/c24-19(22-7-18-32-33-20-3-1-2-6-23-20)4-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-5-21(25)26/h1-3,6H,4-5,7-18H2,(H,22,24)(H,25,26) |
InChI Key |
UBLCTOMLERHAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.